molecular formula C10H17BrO B13219160 2-(Bromomethyl)-2-cyclobutyloxane

2-(Bromomethyl)-2-cyclobutyloxane

Cat. No.: B13219160
M. Wt: 233.14 g/mol
InChI Key: SRYPGGJBIHUQMK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-cyclobutyloxane is an organic compound characterized by a bromomethyl group attached to a cyclobutyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-cyclobutyloxane typically involves the bromination of a cyclobutyloxane precursor. One common method is the reaction of cyclobutyloxane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process . The reaction is usually carried out in an inert solvent like dichloromethane or acetone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-cyclobutyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, allowing the compound to interact with various molecular targets and pathways. The cyclobutyloxane ring provides structural stability and influences the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

2-(bromomethyl)-2-cyclobutyloxane

InChI

InChI=1S/C10H17BrO/c11-8-10(9-4-3-5-9)6-1-2-7-12-10/h9H,1-8H2

InChI Key

SRYPGGJBIHUQMK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)(CBr)C2CCC2

Origin of Product

United States

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